molecular formula C35H49N3O4 B13852015 Impurity C of Alfacalcidol

Impurity C of Alfacalcidol

Cat. No.: B13852015
M. Wt: 575.8 g/mol
InChI Key: PTIHYNIKYFVMFI-QLUNSSTRSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The preparation of Impurity C of Alfacalcidol involves complex synthetic routes. The compound is synthesized through a series of chemical reactions, including hydroxylation and cyclization . The reaction conditions typically involve the use of specific reagents and catalysts to achieve the desired chemical transformations. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Impurity C of Alfacalcidol undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one functional group with another.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may result in the formation of ketones or carboxylic acids, while reduction may yield alcohols or alkanes .

Properties

Molecular Formula

C35H49N3O4

Molecular Weight

575.8 g/mol

IUPAC Name

(1R,7S,10R,13R,14R)-7-[(3S,5R)-3,5-dihydroxy-2-methylcyclohexen-1-yl]-14-methyl-13-[(2R)-6-methylheptan-2-yl]-4-phenyl-2,4,6-triazatetracyclo[7.7.0.02,6.010,14]hexadec-8-ene-3,5-dione

InChI

InChI=1S/C35H49N3O4/c1-21(2)10-9-11-22(3)28-14-15-29-27-20-31(26-18-25(39)19-32(40)23(26)4)38-34(42)36(24-12-7-6-8-13-24)33(41)37(38)30(27)16-17-35(28,29)5/h6-8,12-13,20-22,25,28-32,39-40H,9-11,14-19H2,1-5H3/t22-,25-,28-,29+,30-,31+,32+,35-/m1/s1

InChI Key

PTIHYNIKYFVMFI-QLUNSSTRSA-N

Isomeric SMILES

CC1=C(C[C@H](C[C@@H]1O)O)[C@@H]2C=C3[C@@H]4CC[C@@H]([C@]4(CC[C@H]3N5N2C(=O)N(C5=O)C6=CC=CC=C6)C)[C@H](C)CCCC(C)C

Canonical SMILES

CC1=C(CC(CC1O)O)C2C=C3C4CCC(C4(CCC3N5N2C(=O)N(C5=O)C6=CC=CC=C6)C)C(C)CCCC(C)C

Origin of Product

United States

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